2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a cyano group, a diethylamino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-cyano-3-[4-(diethylamino)phenyl]acrylonitrile.
Hydrolysis and Amidation: The intermediate is then subjected to hydrolysis and amidation reactions. The hydrolysis is carried out using an acid such as hydrochloric acid, followed by amidation with 3-hydroxyaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, amines; often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:
2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Similar structure but lacks the hydroxyphenyl group, leading to different chemical properties and applications.
2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid: Contains a dimethylamino group instead of a diethylamino group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and a wide range of applications.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-23(4-2)18-10-8-15(9-11-18)12-16(14-21)20(25)22-17-6-5-7-19(24)13-17/h5-13,24H,3-4H2,1-2H3,(H,22,25)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFSFAIIBRDEM-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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